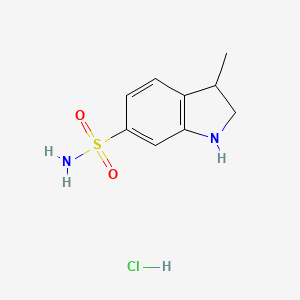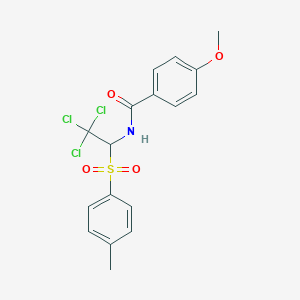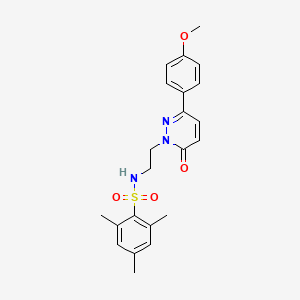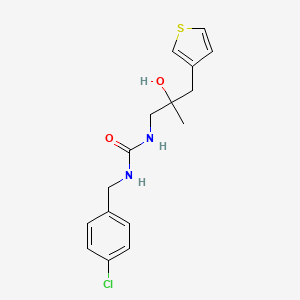
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
A series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess antiacetylcholinesterase activity, aimed at optimizing spacer length for high inhibitory activities. These compounds demonstrated potential in enhancing interactions between pharmacophoric units and enzyme hydrophobic binding sites, suggesting applications in the development of acetylcholinesterase inhibitors (Vidaluc et al., 1995).
Structure-Activity Relationships in Drug Design
Trisubstituted phenyl urea derivatives were explored as neuropeptide Y5 receptor antagonists, revealing insights into optimizing in vitro potency through structural modifications. This research underlines the utility of urea derivatives in the design of receptor-specific drugs, contributing to advancements in therapeutic agent development (Fotsch et al., 2001).
Anticonvulsant Activity Exploration
New series of urea/thiourea derivatives were synthesized and evaluated for anticonvulsant activity, with certain compounds demonstrating significant effectiveness. This research highlights the potential of urea derivatives in developing safer and more effective anticonvulsant therapies (Thakur et al., 2017).
Cytokinin-like Activity and Plant Growth
Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have been identified as positive regulators of cell division and differentiation in plants, exhibiting cytokinin-like activity. These compounds are extensively used in in vitro plant morphogenesis studies, offering potential applications in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Corrosion Inhibition in Industrial Applications
Investigations into the corrosion behavior of mild steel in hydrochloric acid solutions identified urea derivatives as effective inhibitors. This research contributes to the development of more efficient corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components in various industrial applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPTWUFIYKKFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)
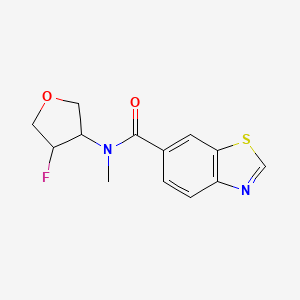

![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2431550.png)
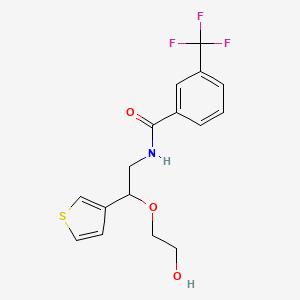
![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2431554.png)
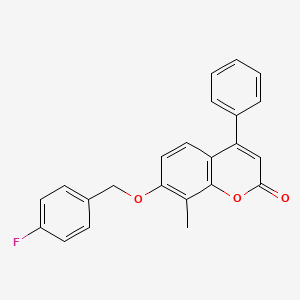
![N-(4-ethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2431556.png)
